molecular formula C11H11BrO2 B13004098 Methyl 2-bromo-4-cyclopropylbenzoate

Methyl 2-bromo-4-cyclopropylbenzoate

Cat. No.: B13004098
M. Wt: 255.11 g/mol
InChI Key: MAZAYUOENRVNIE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyclopropylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid, featuring a bromine atom and a cyclopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-cyclopropylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-4-cyclopropylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 2-bromo-4-cyclopropylbenzoic acid.

    Reduction: Reduced derivatives of the ester group.

    Coupling: Biaryl compounds with extended conjugation

Scientific Research Applications

Methyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the enzyme myosin phosphatase. By binding to the enzyme, it prevents the dephosphorylation of myosin light chains, leading to increased cardiac contractility. This mechanism involves specific molecular interactions at the active site of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-cyclopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit myosin phosphatase sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 2-bromo-4-cyclopropylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

MAZAYUOENRVNIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)Br

Origin of Product

United States

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